2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to a class of molecules that incorporate several heterocyclic fragments, including benzothieno, furyl, and triazolopyrimidine moieties. These structures are of interest due to their potential applications in various fields of chemistry and biology, although specific applications related to drug use and dosage or side effects are excluded from this discussion.
Synthesis Analysis
The synthesis of related tetrahydrobenzothienotriazolopyrimidine derivatives involves multiple steps, including the formation of substituted amino, methylidenehydrazino, and pyrazolyl tetrahydrobenzothienopyrimidines, followed by antimicrobial testing indicating varied biological activities (R. Soliman et al., 2009). Another study compares microwave-assisted and conventional synthesis methods for similar compounds, highlighting the efficiency of microwave irradiation in synthesizing these complex molecules (S. L. Gaonkar et al., 2014).
Molecular Structure Analysis
The structural characterization of these compounds is typically performed using spectral and analytical data, including X-ray diffraction for precise molecular geometry determination. For instance, a novel pyrimidine derivative's crystal structure was elucidated, providing insights into its molecular configuration and potential interaction mechanisms (S. Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensations, cyclizations, and substitutions, to generate a wide range of derivatives with diverse chemical properties. For example, the synthesis of thioxo-hexahydrobenzo[b]thiophenotriazolopyrimidines based on cyclizations highlights the reactivity of these molecules (W. Pfeiffer et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. These properties are crucial for understanding the compound's stability, reactivity, and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for designing synthetic pathways and applications. For example, the reactivity of these compounds towards hydrazines, thiourea, and phosphorous oxychloride has been explored to generate a wide array of derivatives with varying chemical functionalities (G. Ahmed et al., 2003).
properties
IUPAC Name |
4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c28-27(29)13-5-7-14(8-6-13)30-11-15-9-10-17(31-15)20-24-21-19-16-3-1-2-4-18(16)32-22(19)23-12-26(21)25-20/h5-10,12H,1-4,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUUXRRLKFTAFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)COC6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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